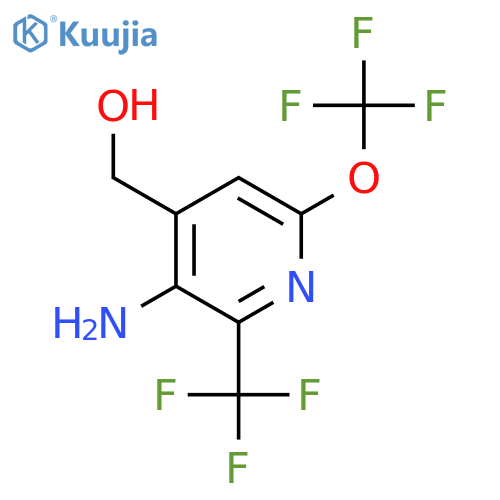

Cas no 1803575-37-2 (3-Amino-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-methanol)

1803575-37-2 structure

商品名:3-Amino-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-methanol

CAS番号:1803575-37-2

MF:C8H6F6N2O2

メガワット:276.135862827301

CID:4927830

3-Amino-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-methanol 化学的及び物理的性質

名前と識別子

-

- 3-Amino-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-methanol

-

- インチ: 1S/C8H6F6N2O2/c9-7(10,11)6-5(15)3(2-17)1-4(16-6)18-8(12,13)14/h1,17H,2,15H2

- InChIKey: LKABWFIGMINMOY-UHFFFAOYSA-N

- ほほえんだ: FC(C1C(=C(CO)C=C(N=1)OC(F)(F)F)N)(F)F

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 10

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 282

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 68.4

3-Amino-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A023022078-1g |

3-Amino-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-methanol |

1803575-37-2 | 97% | 1g |

$1,663.20 | 2022-04-02 | |

| Alichem | A023022078-500mg |

3-Amino-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-methanol |

1803575-37-2 | 97% | 500mg |

$970.20 | 2022-04-02 |

3-Amino-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-methanol 関連文献

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383

1803575-37-2 (3-Amino-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-methanol) 関連製品

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量